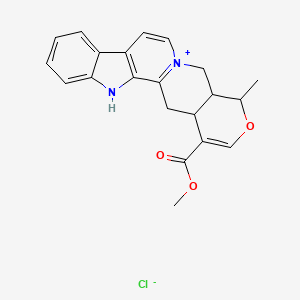

Serpentine, hydrochloride

説明

Historical Context and Early Investigations of Indole (B1671886) Alkaloids

The exploration of indole alkaloids has a rich history, with early investigations laying the groundwork for modern drug discovery. The use of plants containing these compounds in traditional medicine dates back thousands of years. wikipedia.org For instance, the flowering plant Rauwolfia serpentina, a source of serpentine (B99607), was used in India around 1000 BC. wikipedia.org The formal scientific investigation of indole alkaloids began in the 19th century with the isolation of strychnine (B123637) in 1818. wikipedia.org The 20th century saw a surge in interest, particularly after the isolation of reserpine (B192253), another indole alkaloid from Rauwolfia serpentina, in 1952, which became a significant early medication for hypertension. greenpharmacy.infoijirt.org The elucidation of the structure of indole itself by Adolf von Baeyer in 1869 was a pivotal moment that opened the door to understanding this vast class of compounds. wikipedia.org

Classification and Structural Features within the Indole Alkaloid Family

Indole alkaloids are a large and diverse group of over 4,100 known compounds, all sharing a common indole structural motif. wikipedia.orgnih.gov They are broadly classified based on their biosynthetic origins into two main categories: non-isoprenoid and isoprenoid indole alkaloids. wikipedia.orgalfa-chemistry.comuomustansiriyah.edu.iq

Non-isoprenoid indole alkaloids are a smaller group and include simple indole derivatives, simple β-carboline derivatives, and pyrroloindole alkaloids. alfa-chemistry.comuomustansiriyah.edu.iq

Isoprenoid indole alkaloids are the larger and more structurally complex group, incorporating isoprene (B109036) units in their structure. wikipedia.org This category is further divided into hemiterpenoids (like ergot alkaloids) and monoterpenoids (the most numerous group, including serpentine). alfa-chemistry.com

The structural diversity of indole alkaloids is immense, arising from the various ways the indole nucleus can be modified and incorporated into complex polycyclic systems. numberanalytics.comnumberanalytics.com Common structural features include the indole nucleus, often substituted at the C3 position, and the presence of additional heterocyclic rings. numberanalytics.com Serpentine belongs to the monoterpenoid indole alkaloids, which are widely found in plant families such as Apocynaceae, Loganiaceae, and Rubiaceae. alfa-chemistry.com

Broad Academic Significance in Natural Product Chemistry and Chemical Biology

Indole alkaloids, including serpentine, have profound academic significance in both natural product chemistry and chemical biology. Their complex and varied structures present significant challenges and opportunities for synthetic chemists, driving the development of new synthetic methodologies. numberanalytics.com The study of their biosynthesis provides insights into the intricate enzymatic pathways that nature employs to construct these elaborate molecules. numberanalytics.com

From a chemical biology perspective, indole alkaloids are invaluable tools for probing biological processes. Their potent and often specific biological activities allow researchers to investigate the function of various cellular targets. nih.gov For example, some indole alkaloids are known to interact with receptors in the central nervous system, while others, like vinblastine (B1199706) and vincristine, are potent anticancer agents that interfere with microtubule formation. numberanalytics.comtaylorandfrancis.com The indole nucleus is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govbohrium.com This has spurred the synthesis of numerous indole derivatives in the quest for new therapeutic agents. researchgate.netbohrium.com

Detailed Research Findings on Serpentine

Recent research has continued to unveil the multifaceted nature of serpentine. For instance, studies have explored its potential as an insulin (B600854) sensitizer. Research using surface plasmon resonance (SPR) technology has shown that serpentine can bind to the insulin receptor. nih.gov This interaction appears to enhance insulin's ability to activate its signaling pathway, leading to increased glucose uptake in cells. nih.gov In animal models of diabetes, serpentine has been observed to prolong the hypoglycemic effect of insulin. nih.gov

Below is a data table summarizing some of the key chemical and physical properties of Serpentine hydrochloride.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₃ClN₂O₄ | nih.gov |

| Molecular Weight | 402.9 g/mol | nih.gov |

| CAS Number | 6696-52-2 | nih.gov |

| Appearance | Yellow plates | chemicalbook.com |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | chemicalbook.com |

| Melting Point (hydrochloride hydrate) | 133-135°C or 248-260°C (dry) | chemicalbook.com |

Structure

3D Structure of Parent

特性

CAS番号 |

55322-91-3 |

|---|---|

分子式 |

C21H21ClN2O3 |

分子量 |

384.9 g/mol |

IUPAC名 |

methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;chloride |

InChI |

InChI=1S/C21H20N2O3.ClH/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;/h3-8,11-12,15-16H,9-10H2,1-2H3;1H/t12-,15-,16+;/m0./s1 |

InChIキー |

HKPNHORYVYLABA-RXAPEJBRSA-N |

SMILES |

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.[Cl-] |

異性体SMILES |

C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.[Cl-] |

正規SMILES |

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.[Cl-] |

他のCAS番号 |

55322-91-3 |

同義語 |

3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19a-methyl-20a-oxayohimbanium alstonine serpentine serpentine (alkaloid) serpentine (alkaloid), (19alpha,20alpha)-hydroxide inner salt serpentine (alkaloid), (19alpha,20alpha)-isomer serpentine (alkaloid), hydrogen tartrate (1:1) salt serpentine (alkaloid), hydroxide inner salt |

製品の起源 |

United States |

Biosynthetic Pathways and Regulation of Serpentine

Precursor Identification and Enzymatic Transformations

The assembly of the serpentine (B99607) molecule begins with precursors from two major metabolic routes, followed by a series of specific enzymatic reactions that build its characteristic ring structure.

Serpentine is classified as a monoterpenoid indole (B1671886) alkaloid (MIA). nih.govnih.gov Its biosynthesis is initiated by the convergence of the shikimate and the mevalonate-independent (MEP) pathways. The shikimate pathway provides the indole component, tryptamine (B22526), which is derived from the amino acid tryptophan. biorxiv.orgfrontiersin.org The monoterpenoid portion, secologanin (B1681713), is generated via the MEP pathway. frontiersin.orgbiocyclopedia.com The foundational step of the MIA pathway is the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine (B192452) synthase (STR), to form the central precursor 3α(S)-strictosidine. biorxiv.orgnih.govwikipedia.orgresearchgate.net This molecule serves as the universal starting point for the biosynthesis of over 3,000 distinct MIAs, including serpentine. biorxiv.org

Following the formation of strictosidine, the pathway branches into several sub-routes leading to different classes of alkaloids. The pathway leading to serpentine proceeds through the key intermediate, ajmalicine (B1678821). universiteitleiden.nl Ajmalicine, itself an important antihypertensive alkaloid, is the direct precursor to serpentine. scialert.netresearchgate.net The final step in the biosynthesis of serpentine is the oxidation of ajmalicine, which converts the tertiary amine into a quaternary ammonium (B1175870) ion, resulting in the charged serpentine molecule. scialert.netoup.com This transformation from the non-fluorescent ajmalicine to the fluorescent serpentine is a crucial terminal step in this specific branch of the MIA pathway. oup.com

The conversion of primary metabolites into the complex structure of serpentine is orchestrated by a series of specialized enzymes. Early research suggested that vacuolar peroxidases were responsible for the final oxidation of ajmalicine to serpentine. universiteitleiden.nlscialert.netresearchgate.net However, more recent studies have identified a specific cytochrome P450 enzyme, named serpentine synthase (SS), that efficiently catalyzes this reaction. nih.govoup.comoup.com This discovery suggests the conversion occurs at the endoplasmic reticulum, with the final product, serpentine, being subsequently transported into the vacuole for storage. oup.com

Several other key enzymes are critical in the upstream pathway:

Anthranilate Synthase (AS): A pivotal enzyme in the tryptophan biosynthesis pathway, which ultimately supplies the indole precursor for all MIAs. scialert.netresearchgate.net

Tryptophan Decarboxylase (TDC): This enzyme catalyzes the conversion of tryptophan to tryptamine, committing the indole unit to the MIA pathway. biorxiv.orgbiocyclopedia.comnih.gov

Strictosidine Synthase (STR): As mentioned, STR performs the crucial Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the gateway to the entire family of MIAs. nih.govuniprot.orgrcsb.org

Peroxidases: While a specific synthase has been identified, peroxidases are still implicated in the broader oxidative processes within the MIA pathway and were long considered the primary catalysts for the ajmalicine-to-serpentine conversion. universiteitleiden.nlscialert.netoup.com

Table 1: Key Enzymes in Serpentine Biosynthesis

| Enzyme Name | Abbreviation | Function | Pathway Stage |

|---|---|---|---|

| Anthranilate Synthase | AS | Catalyzes a key step in tryptophan biosynthesis | Precursor Supply (Indole) |

| Tryptophan Decarboxylase | TDC | Converts tryptophan to tryptamine | Precursor Supply (Indole) |

| Geraniol 10-Hydroxylase | G10H | Catalyzes an early, rate-limiting step in secologanin biosynthesis | Precursor Supply (Monoterpenoid) |

| Strictosidine Synthase | STR | Condenses tryptamine and secologanin to form strictosidine | Central Intermediate Formation |

| Serpentine Synthase | SS | Oxidizes ajmalicine to serpentine | Terminal Step |

| Peroxidase | PRX | Implicated in oxidative reactions, including the ajmalicine to serpentine conversion | Terminal Step |

Role of Specific Intermediates (e.g., Ajmalicine)

Genetic and Molecular Regulation of Serpentine Biosynthesis

The production of serpentine is tightly controlled at the genetic level, involving a complex network of regulatory genes and transcription factors that respond to developmental cues and environmental stimuli.

The rate of serpentine biosynthesis is directly linked to the expression levels of the genes encoding the pathway's enzymes. A positive correlation is often observed between the transcript abundance of key genes and the accumulation of the corresponding alkaloids. nih.gov

Geraniol 10-Hydroxylase (G10H): The gene encoding this cytochrome P450 enzyme is considered a key regulatory point in the terpenoid branch of the pathway. nih.govresearchgate.net G10H catalyzes a rate-limiting step, and its overexpression has been shown to increase the production of downstream MIAs, including ajmalicine. scienceopen.complos.org

Strictosidine Synthase (STR): The expression of the STR gene is fundamental for the entire MIA pathway. nih.govuniprot.org Its activity is often a target for metabolic engineering to enhance alkaloid production. scienceopen.com Studies in various Catharanthus resources have demonstrated a direct link between STR transcript levels and alkaloid content. nih.gov

A sophisticated network of transcription factors (TFs) fine-tunes the expression of MIA biosynthetic genes. These TFs can act as either activators or repressors, creating a balanced and responsive regulatory system.

ORCA3 (Octadecanoid-derivative Responsive Catharanthus AP2-domain 3): This is a prominent transcriptional activator from the AP2/ERF family. researchgate.netfrontiersin.org ORCA3 is induced by jasmonate, a plant defense hormone, and activates the promoters of numerous pathway genes, including TDC and STR. plos.orgplos.org Overexpression of ORCA3 in C. roseus plants leads to a significant increase in the accumulation of monomeric alkaloids such as ajmalicine and serpentine. frontiersin.orgplos.org

ZCTs (Zinc-finger Catharanthus Transcription factors): This family of TFs, including ZCT1, ZCT2, and ZCT3, generally function as repressors of MIA biosynthetic genes. nih.govplos.orgoup.com They create a negative feedback loop, as their expression can be induced by activators like the ORCAs, thus ensuring a tight regulation of the pathway. nih.govplos.org

Other Transcriptional Regulators: The regulatory network is multifaceted, involving interplay between different TF families. For example, CrWRKY1 is a WRKY-family transcription factor that positively regulates serpentine accumulation by upregulating TDC expression while simultaneously repressing the activator ORCA3 and inducing the ZCT repressors. nih.govsemanticscholar.orgmdpi.com Another factor, CrMYC2 , is a bHLH-family activator that also influences the expression of ORCAs. nih.govoup.com This complex web of interactions allows the plant to precisely control the production of serpentine and other alkaloids. nih.govnih.gov

Table 2: Key Transcriptional Regulators of Serpentine Biosynthesis

| Regulator Name | Abbreviation/Family | Function | Target Genes/Regulators |

|---|---|---|---|

| ORCA3 | AP2/ERF | Activator | TDC, STR, AS, D4H |

| ZCTs (1, 2, 3) | Zinc Finger | Repressor | TDC, STR |

| CrWRKY1 | WRKY | Activator (of serpentine branch) | TDC, ZCTs (activates); ORCA3 (represses) |

| CrMYC2 | bHLH | Activator | ORCAs |

| CR1 | AP2/ERF | Repressor | G10H, TDC, STR, SGD, DAT, PRX1 |

Gene Expression Analysis Related to Alkaloid Pathways (e.g., Geraniol 10-Hydroxylase, Strictosidine Synthase)

Biological and Environmental Factors Influencing Biosynthesis

The production of serpentine, a prominent monoterpenoid indole alkaloid (MIA), within plants like Catharanthus roseus is a highly regulated and complex process, influenced by a variety of internal and external factors. The intricate network of biosynthetic steps is not only controlled at the genetic level but is also compartmentalized within specific cells and organelles, and can be modulated by interactions with other organisms.

Cellular Compartmentation and Organelle-Specific Processes (e.g., Vacuolar Peroxidase Activity, Chloroplasts)

The biosynthesis of serpentine is a prime example of the sophisticated spatial organization of metabolic pathways within a plant cell. universiteitleiden.nl The various enzymatic reactions are distributed across different subcellular compartments, including the chloroplasts, cytosol, nucleus, and vacuoles, necessitating a coordinated transport of intermediates between these organelles. universiteitleiden.nlscialert.netmdpi.com

Vacuolar Peroxidase Activity: The final step in serpentine biosynthesis, the oxidation of ajmalicine, is a critical and highly compartmentalized process. scialert.netibict.br Research has strongly implicated vacuolar peroxidases in this conversion. scialert.netibict.br Studies have shown that ajmalicine can be efficiently converted into serpentine by peroxidases extracted from vacuoles and by intact isolated vacuoles themselves. scialert.net It is proposed that ajmalicine is transported into the vacuoles and subsequently oxidized to serpentine. scialert.net The activity of these vacuolar peroxidases often correlates with the accumulation of serpentine. scialert.net For instance, light-grown cell cultures of C. roseus have exhibited significantly higher vacuolar peroxidase activity and, consequently, higher serpentine content compared to dark-grown cultures. scialert.net This suggests that light is a crucial environmental cue that can enhance the activity of these enzymes. At a cellular level, these peroxidases play a protective role by scavenging excess hydrogen peroxide (H₂O₂) that can accumulate in vacuoles under stressful conditions. nih.gov

The intricate compartmentation of the serpentine biosynthetic pathway is further highlighted by the localization of different stages in various cell types. For example, in C. roseus, the synthesis of some MIA precursors occurs in the epidermis and internal phloem-associated parenchyma cells of leaves, while the final products like serpentine primarily accumulate in the roots and specialized cells like idioblasts and laticifers. researchgate.netmdpi.comacs.org This spatial separation necessitates a complex network of intercellular and intracellular transporters to move intermediates across different cell types and organelles. mdpi.com

| Organelle | Role in Serpentine Biosynthesis | Key Molecules/Enzymes |

| Chloroplast | Site of precursor synthesis (iridoid and indole moieties). scialert.netmdpi.comresearchgate.net | Secologanin (from MEP pathway), Tryptophan (from shikimate pathway). mdpi.comresearchgate.net |

| Vacuole | Final oxidation step of ajmalicine to serpentine. scialert.netibict.broup.com | Vacuolar Peroxidases. scialert.netibict.br |

| Cytosol | Intermediate biosynthetic steps. | Various enzymes in the MIA pathway. |

| Nucleus | Regulation of gene expression for biosynthetic enzymes. mdpi.com | Transcription factors (e.g., ORCA, WRKY). mdpi.comfrontiersin.org |

Influence of Endophytic Organisms on Alkaloid Production

Endophytic organisms, which are microorganisms residing within plant tissues without causing any apparent disease, can significantly influence the host plant's physiology, including the production of secondary metabolites like serpentine. wur.nlnih.gov These microbes, primarily bacteria and fungi, can enhance plant growth and stress tolerance through various mechanisms, which in turn can impact alkaloid biosynthesis. wur.nlfrontiersin.org

Furthermore, endophytic bacteria have been shown to influence the uptake and translocation of various elements, which can indirectly affect metabolic pathways. frontiersin.orgnih.gov Some endophytic bacteria isolated from serpentine soils, which are naturally rich in certain heavy metals, have demonstrated the ability to promote plant growth in these challenging environments. wur.nlfrontiersin.org While the direct impact of these specific serpentine-tolerant endophytes on serpentine alkaloid production is an area for further research, the established ability of endophytes to modulate plant secondary metabolism suggests a strong potential for such interactions.

The presence of endophytic organisms can also induce defense responses in the host plant. nih.gov It is hypothesized that endophytes can act as signaling partners, triggering the activation of defense-related genes, which often include those involved in the biosynthesis of secondary metabolites like phytoalexins. nih.govnih.gov This suggests that a symbiotic relationship with certain endophytes could lead to an upregulation of the serpentine biosynthetic pathway as part of a broader defense strategy.

| Endophytic Organism Effect | Mechanism | Potential Impact on Serpentine Biosynthesis |

| Plant Growth Promotion | Nitrogen fixation, phosphate (B84403) solubilization, hormone production. wur.nlnih.gov | Increased availability of precursors for alkaloid synthesis. nih.gov |

| Nutrient and Mineral Uptake | Siderophore production, enhanced translocation. wur.nlfrontiersin.org | Indirect influence on metabolic enzyme efficiency. |

| Induction of Plant Defense | Signaling that activates defense-related genes. nih.gov | Upregulation of the serpentine biosynthetic pathway. nih.gov |

Occurrence, Isolation, and Structural Elucidation Studies

Botanical Sources and Distribution of Serpentine (B99607)

Serpentine is a naturally occurring alkaloid found in several species of the Apocynaceae family. wikipedia.org Its distribution is particularly prominent in two well-known medicinal plants: Rauwolfia serpentina and Catharanthus roseus.

Rauwolfia serpentina , commonly known as Indian snakeroot or devil pepper, is native to the Indian subcontinent and East Asia. wikipedia.org This plant has been a staple in traditional medicine for centuries, with its roots being the primary source of a variety of indole (B1671886) alkaloids, including serpentine, reserpine (B192253), ajmaline (B190527), and ajmalicine (B1678821). wikipedia.orgveterinaria.orgslideshare.net The plant is widely distributed in the sub-Himalayan regions of India. wikipedia.org The total alkaloid content, including serpentine, is a key characteristic of this species. scialert.net

Catharanthus roseus , or the Madagascar periwinkle, is another significant botanical source of serpentine. wikipedia.org This plant is renowned for producing a wide array of terpenoid indole alkaloids (TIAs), with over 130 different compounds identified. nih.gov Serpentine, along with ajmalicine, catharanthine, and the famous anticancer agents vinblastine (B1199706) and vincristine, are all derived from this plant. nih.govnih.govnih.gov Studies have shown that in C. roseus roots, the concentration of serpentine is considerably higher than that of ajmalicine. scialert.net The biosynthesis of serpentine in this plant involves the conversion of ajmalicine, a process catalyzed by peroxidase enzymes. scialert.net Research has indicated that the serpentine synthetic route is a predominant branch of the TIA biosynthetic pathway in various organs of C. roseus, including the roots, stem, leaves, and inflorescence. researchgate.net

The following table summarizes the key botanical sources of the serpentine alkaloid:

| Botanical Source | Family | Common Name | Native Region | Primary Alkaloids |

| Rauwolfia serpentina | Apocynaceae | Indian Snakeroot, Devil Pepper | Indian subcontinent, East Asia | Serpentine, Reserpine, Ajmaline, Ajmalicine |

| Catharanthus roseus | Apocynaceae | Madagascar Periwinkle | Madagascar (now widespread) | Serpentine, Ajmalicine, Catharanthine, Vinblastine, Vincristine |

Advanced Methodologies for Alkaloid Isolation and Purification

The extraction and purification of serpentine from its natural plant sources involve a series of sophisticated chemical procedures. A common initial step is an acid-base extraction, which leverages the basic nature of alkaloids. scribd.com

The general process begins with the treatment of the powdered plant material (often the roots) with an acidified aqueous solution, such as tartaric acid or citric acid. nih.gov This converts the alkaloids into their salt forms, which are soluble in water. The acidic extract is then filtered and subsequently basified, often with ammonia (B1221849) solution, to a specific pH. nih.gov This process liberates the free alkaloid bases, which can then be extracted into an organic solvent like chloroform (B151607) or methylene (B1212753) chloride. nih.gov

Further purification of the crude alkaloid mixture is essential to isolate serpentine. A variety of chromatographic techniques are employed for this purpose. These include:

Column Chromatography: This is a fundamental technique used for the separation of individual alkaloids from a complex mixture. gcwgandhinagar.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): These methods are valuable for the analysis and semi-quantitative estimation of alkaloids like serpentine in plant extracts. scialert.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reverse-phase column (e.g., C18), is a powerful tool for the quantitative analysis and purification of serpentine and other alkaloids. scialert.netnih.gov

Countercurrent Chromatography (CCC): This all-liquid phase separation technique has proven to be a versatile and practical methodology for the lab-scale purification of various alkaloids, including those from Catharanthus roseus. mdpi.com A specific application, pH-zone-refining centrifugal partition chromatography, has been successfully used to isolate indole alkaloids from this plant. nih.gov

The selection and sequence of these methods can be tailored to optimize the yield and purity of the isolated serpentine hydrochloride. The following table provides a simplified overview of the isolation and purification process.

| Step | Technique | Purpose |

| 1. Extraction | Acid-Base Extraction | To separate alkaloids from other plant materials based on their basicity. |

| 2. Separation | Column Chromatography | Initial separation of the crude alkaloid mixture into fractions. |

| 3. Analysis & Quantification | TLC, HPTLC, HPLC | To identify and quantify the presence of serpentine in the fractions. |

| 4. Purification | Preparative HPLC, Countercurrent Chromatography | To isolate pure serpentine from the enriched fractions. |

Spectroscopic and Crystallographic Approaches for Structural Confirmation

Once isolated, the definitive confirmation of the structure of serpentine hydrochloride is achieved through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the serpentine molecule, allowing for the precise mapping of its complex ring structure. scribd.comspectrabase.com Advanced 2D-NMR techniques can further reveal the connectivity between different parts of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of serpentine. scribd.com Techniques like electrospray ionization mass spectrometry (ESI-MS) can be coupled with liquid chromatography (LC-MS) to analyze the components of a mixture and provide the mass-to-charge ratio of the serpentine ion. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the serpentine molecule. scribd.com Characteristic absorption bands in the IR spectrum can confirm the presence of groups such as C=O (ester), C-N, and aromatic rings. scribd.com

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of serpentine can provide information about its electronic structure and the presence of chromophores. mdpi.com

Crystallographic Methods:

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound like serpentine hydrochloride. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the atomic arrangement, including bond lengths and angles, can be constructed. usra.eduresearchgate.netmdpi.com This technique provides unambiguous proof of the molecule's stereochemistry.

The following table summarizes the key analytical techniques and the information they provide for the structural elucidation of serpentine.

| Technique | Abbreviation | Information Provided |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed information on the carbon-hydrogen framework and connectivity. |

| Mass Spectrometry | MS | Molecular weight and elemental formula. |

| Infrared Spectroscopy | IR | Identification of functional groups. |

| UV-Visible Spectroscopy | UV-Vis | Information on the electronic structure and chromophores. |

| X-ray Crystallography | - | Precise three-dimensional atomic arrangement and stereochemistry. |

Mechanistic Biological Investigations Non Clinical

Analysis of Molecular Targets and Cellular Interactions

The initial steps in understanding the pharmacological profile of Serpentine (B99607) hydrochloride involve identifying its molecular binding partners and its behavior within a cellular context.

G-protein coupled receptors (GPCRs), also known as serpentine receptors due to their characteristic seven-transmembrane structure, are a large family of cell surface receptors that play crucial roles in signal transduction. wikipedia.orgmedcraveonline.comnih.gov These receptors detect molecules outside the cell and activate internal signaling pathways, ultimately leading to cellular responses. wikipedia.orgemory.edu The activation of a GPCR by a ligand induces a conformational change, which in turn activates an associated G-protein. wikipedia.org This activation is a critical step in mediating the effects of many hormones and neurotransmitters. emory.edu

While direct binding studies on Serpentine hydrochloride with a comprehensive panel of GPCRs are not extensively detailed in the reviewed literature, the broader class of indole (B1671886) alkaloids, to which serpentine belongs, is known to interact with various receptors. For instance, some serpentine receptors are involved in cell fate determination and the regulation of gene expression. nih.gov In the context of related alkaloids, ajmalicine (B1678821), another Rauwolfia alkaloid, is known to be a potent blocker of α1-adrenoceptors, a type of GPCR. medchemexpress.com The term "serpentine receptor" is also used in other biological contexts, such as in the slime mold Dictyostelium discoideum, where cAMP receptors of the serpentine family regulate developmental gene expression. nih.gov Additionally, the Serpentine Adeno-Associated Virus (SAAV) has been shown to bind to terminal sialic acids on host cells, which act as attachment receptors. asm.org

Enzyme inhibition is a key mechanism through which bioactive compounds exert their effects. bgc.ac.in Serpentine has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). kau.edu.saresearchgate.net One study reported that serpentine isolated from the roots of Catharanthus roseus was 10-fold more potent and efficient as an AChE inhibitor than physostigmine, a well-known AChE inhibitor. kau.edu.saresearchgate.net

The kinetics of enzyme inhibition can be categorized into different types, such as competitive, non-competitive, and uncompetitive, which describe how the inhibitor interacts with the enzyme and its substrate. bgc.ac.inresearchgate.netlibretexts.org In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org Non-competitive inhibition involves the inhibitor binding to a site other than the active site, affecting the enzyme's catalytic activity without preventing substrate binding. bgc.ac.in The specific kinetic parameters of serpentine's inhibition of AChE, such as its inhibition constant (Ki) and the exact mechanism (e.g., competitive, non-competitive), are not detailed in the provided search results.

It's also worth noting that other compounds, such as berberine (B55584) hydrochloride, have been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for metabolizing a wide range of substances. nih.gov

Understanding where a compound localizes within a cell is crucial to elucidating its mechanism of action. Using advanced techniques like Imaging Mass Spectrometry (MS) and Single-cell MS, researchers have investigated the localization of serpentine within the stem tissue of Catharanthus roseus. pnas.org These studies revealed that serpentine, along with other terpenoid indole alkaloids (TIAs) like ajmalicine and catharanthine, accumulates specifically in idioblast and laticifer cells. pnas.org These specialized cells are distinct from parenchyma and epidermal cells. pnas.org The accumulation in these specific cell types suggests a specialized role and transport mechanism for these alkaloids within the plant. pnas.org

The blue autofluorescence observed in idioblast cells under UV excitation is attributed to the presence of serpentine. pnas.org This intrinsic property can be used to track its localization. The co-localization of multiple TIAs within the same specialized cells points towards a complex and compartmentalized biosynthetic and storage pathway. pnas.org

Enzyme Modulation and Inhibition Kinetics

In Vitro Pharmacological Activity Assessment

The physiological effects of Serpentine hydrochloride have been explored in various in vitro models, particularly focusing on its impact on the cardiovascular and neurobiological systems.

Research has indicated that serpentine possesses vasorelaxant properties. The vasorelaxant effect of plant extracts is often investigated on isolated rat thoracic aorta pre-contracted with agents like phenylephrine. nih.gov The mechanisms behind this relaxation can involve the endothelium, a key regulator of vascular tone. nih.gov Endothelium-dependent vasorelaxation is often mediated by the release of nitric oxide (NO) and prostacyclin. nih.gov Studies on extracts from Spilanthes acmella have shown that their vasorelaxant activity is dependent on an intact endothelium and is mediated by both NO and prostacyclin pathways. nih.gov While the specific vasorelaxant mechanisms of pure serpentine hydrochloride are not fully detailed, its classification alongside ajmaline (B190527) suggests a primary depressant effect on medullary pressor responses, which can influence blood pressure. nih.gov

Table 1: Investigated Cardiovascular Effects of Related Compounds

| Compound/Extract | System/Assay | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Spilanthes acmella extracts | Rat thoracic aorta | Dose-dependent vasorelaxation | Endothelium-induced NO and prostacyclin release nih.gov |

Serpentine has been shown to exert effects on the central nervous system. In comparative studies with other Rauwolfia alkaloids, serpentine, along with ajmaline, was found to have a primary depressant effect on electrically induced medullary pressor responses in decerebrate animals. nih.gov This indicates an action on the medullary centers of the brain, which are involved in the regulation of blood pressure. nih.gov

Furthermore, serpentine has been identified as a compound with potential neuroprotective properties. kau.edu.sa Natural compounds and their derivatives are increasingly being investigated for their ability to protect neurons from damage and degeneration. mdpi.comnih.gov The neuroprotective potential of serpentine is linked to its potent acetylcholinesterase (AChE) inhibitory activity, which is a key therapeutic strategy in managing symptoms of neurodegenerative diseases like Alzheimer's. kau.edu.saresearchgate.net By inhibiting AChE, serpentine can increase the levels of acetylcholine in the brain, which may help to alleviate cognitive deficits. kau.edu.sa Some phytochemicals are known to exert neuroprotective effects by reducing oxidative stress and inflammation. mdpi.com

Table 2: Summary of Investigated Neurobiological Effects

| Compound | Biological System/Model | Observed Effect | Reference |

|---|---|---|---|

| Serpentine | Decerebrate animals | Primary depressant effect on medullary pressor responses | nih.gov |

| Serpentine | In vitro AChE assay | Potent inhibition of acetylcholinesterase | kau.edu.saresearchgate.net |

Effects on Cardiovascular System Pathways

Molecular Interaction and Binding Dynamics (e.g., molecular docking studies)

Computational, non-clinical investigations have been employed to elucidate the molecular interactions and binding dynamics of serpentine, an alkaloid compound. Molecular docking simulations, a key in silico method, have been utilized to predict the binding affinity and interaction patterns between serpentine and specific protein targets, offering insights into its potential mechanisms of action at a molecular level.

One area of investigation has focused on the interaction of serpentine with targets relevant to hypertension. researchgate.net A study involving the chemical constituents of Rauwolfia serpentina performed molecular docking analyses against the human angiotensin receptor (4ZUD). researchgate.net This computational approach aimed to understand the molecular basis for the plant's traditional use in managing high blood pressure. researchgate.net The simulations are designed to find the most energetically favorable binding pose of a ligand (in this case, serpentine) within the active site of a protein receptor, considering factors like shape complementarity, hydrogen bonds, and electrostatic interactions. researchgate.net

The results from these docking studies indicated that serpentine, along with other alkaloids from Rauwolfia serpentina such as ajmalicine, ajmaline, and reserpine (B192253), exhibited significant binding affinities with the active sites of the hypertensive target. researchgate.net Such computational findings provide a bridge between the traditional knowledge of a medicinal plant and the molecular mechanisms of its constituent compounds, paving the way for further experimental validation and development of novel therapeutic agents. researchgate.net

Another study noted serpentine as a major alkaloid in the extract of Rhizophora mucronata, which has been recognized for its antimicrobial potential. banglajol.info While this particular study focused on the molecular docking of other phytocompounds from a related species (Rhizophora apiculata) with the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), it highlights the application of in silico methods to understand the bioactivity of alkaloid-rich extracts containing serpentine. banglajol.info

The binding energies from molecular docking simulations provide a quantitative estimate of the binding affinity between a ligand and a protein. The following table summarizes the binding affinities of various alkaloids from Rauwolfia serpentina with the human angiotensin receptor, as identified in computational studies. researchgate.net

Table 1: Molecular Docking Binding Affinities of Rauwolfia serpentina Alkaloids with Human Angiotensin Receptor (4ZUD)

| Compound | Binding Affinity (kcal/mol) |

| Serpentine | Data Not Available in Source |

| Deserpidine | Data Not Available in Source |

| Rescinnamidine | Data Not Available in Source |

| Reserpiline | Data Not Available in Source |

| Ajmalicine | Data Not Available in Source |

| Iso-ajmalicine | Data Not Available in Source |

| Alpha yohimbine | Data Not Available in Source |

| Yohimbine | Data Not Available in Source |

| Ajmaline | Data Not Available in Source |

| Sarpagine | Data Not Available in Source |

| Reserpine | Data Not Available in Source |

| Note: While the study reported significant binding affinities for these compounds, the specific numerical values were not available in the provided source material. researchgate.net |

Chemical Synthesis and Analog Development

Total Synthesis Approaches to Serpentine (B99607) and Related Indole (B1671886) Alkaloids

The total synthesis of serpentine and other heteroyohimbine alkaloids presents a considerable challenge to synthetic chemists due to their complex, polycyclic architecture and multiple stereocenters. Historically, the synthesis of related complex indole alkaloids, such as reserpine (B192253) by R.B. Woodward in the 1950s, laid the groundwork for tackling such formidable targets, showcasing the power of strategic retroanalysis and stereochemical control. libretexts.orgresearchgate.netorganic-chemistry.org

A landmark achievement in this field is the first enantioselective total synthesis of both serpentine and its diastereomer, alstonine (B1665729), accomplished by the Scheidt Research Group. northwestern.edu A critical step in their approach was a novel cooperative H-bond donor/enamine catalysis reaction, which enabled the construction of the core structure with high stereoselectivity. northwestern.edu This concise and enantioselective synthetic route is significant not only for providing access to these scarce natural products but also for establishing a platform to generate analogs for biological investigation. northwestern.edu

The general strategy for synthesizing indole alkaloids often involves key reactions such as the Pictet-Spengler reaction to form the tetrahydro-β-carboline core, which is prevalent in this class of compounds. oup.commdpi.com Organocatalysis has emerged as a powerful tool in the asymmetric synthesis of these molecules, allowing for the enantioselective construction of complex structures. oup.com

In addition to purely chemical synthesis, biosynthetic approaches have been developed. Researchers have successfully engineered baker's yeast (Saccharomyces cerevisiae) to produce serpentine de novo. nih.govoup.com This was achieved by introducing and optimizing the plant-based biosynthetic pathway, starting from strictosidine (B192452). The key enzymes involved include strictosidine-β-d-glucosidase (SGD), heteroyohimbine synthase (HYS), and serpentine synthase (SS). nih.govoup.com In one study, an engineered yeast strain was capable of producing serpentine at a titer of 1,270 ± 130 µg per liter. nih.gov These bio-engineered platforms represent a scalable and sustainable alternative to chemical synthesis or extraction from natural sources. univ-tours.fr

Design and Synthesis of Serpentine Derivatives and Analogues

The development of serpentine derivatives and analogues is primarily aimed at exploring and potentially enhancing its biological activities. The synthetic and biosynthetic platforms developed for the parent molecule are instrumental in generating these new chemical entities. northwestern.edudanielromogroup.com

A powerful strategy for creating serpentine analogues has been demonstrated through the use of engineered microbial hosts. By deploying a refactored monoterpene indole alkaloid (MIA) pathway in yeast, researchers have systematically explored the production of halogenated derivatives. nih.govresearchgate.net This was accomplished by feeding halogenated tryptophan or tryptamine (B22526) precursors to the engineered yeast strains. oup.comuniv-tours.fr This technique has led to the creation of 19 new-to-nature haloserpentine and haloalstonine analogs, showcasing the biocatalytic potential of these refactored pathways. nih.govuniv-tours.frresearchgate.net The introduction of halogen atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity and electronic character, which can in turn influence its biological profile. researchgate.net

Chemical modification of the serpentine scaffold is another key approach. The synthetic route established by research groups like Scheidt's provides access to key intermediates that can be chemically modified to produce a variety of analogues. northwestern.edu This allows for systematic changes to the peripheral functional groups or even alterations to the core ring structure. The goal of such derivatization is to create libraries of related compounds that can be screened for improved or novel biological activities. dokumen.pub The synthesis of derivatives also serves as a tool to confirm structural assignments of newly discovered related natural products. danielromogroup.com

Structure-Activity Relationship (SAR) Studies of Synthesized Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of serpentine and its analogues correlates with their biological function. These studies guide the design of new derivatives with potentially improved properties. benthamscience.com

A fundamental aspect of the SAR of heteroyohimbine alkaloids is stereochemistry. Serpentine and alstonine are diastereomers, and this difference in the spatial arrangement of their atoms leads to distinct biological activities. Serpentine is noted for its anticancer and antimalarial properties, whereas alstonine is investigated for antipsychotic effects. northwestern.edu This highlights the critical importance of stereocontrol in the synthesis of these alkaloids.

Recent studies have employed a combination of in-silico and in-vitro methods to probe the SAR of serpentine, particularly concerning its anticancer potential. One such study investigated serpentine as an inhibitor of the PI3Kγ enzyme, a target in cancer therapy. benthamscience.com Using quantitative structure-activity relationship (QSAR) modeling, the study identified key structural features that govern the inhibitory activity. benthamscience.com

The table below summarizes key findings from SAR studies on serpentine and its analogues.

| Structural Modification / Feature | Impact on Biological Activity | Reference |

| Stereochemistry (Serpentine vs. Alstonine) | The trans C/D ring fusion in serpentine is associated with anticancer and antimalarial activity, while the cis fusion in alstonine is linked to antipsychotic properties. | northwestern.edu |

| Halogenation (e.g., Chloro-, Bromo- derivatives) | Halogenated analogues have shown improved pharmaceutical properties; specific effects depend on the position and type of halogen. | nih.govuniv-tours.fr |

| Number of Amide, Amine, and Secondary Amine Groups | Identified as a key descriptor regulating the PI3Kγ inhibitory activity of serpentine in QSAR models. | benthamscience.com |

| Highest Occupied Molecular Orbital (HOMO) Energy | This electronic property was found to be a critical parameter influencing the PI3Kγ inhibitory potential. | benthamscience.com |

| Valence Connectivity Index (Order 2) | A topological descriptor that correlates with the molecule's inhibitory activity against PI3Kγ. | benthamscience.com |

| Addition of Electron-Withdrawing or -Donating Groups | Can enhance electronic properties, lipophilicity, and receptor-binding affinities, thereby modulating biological activity. | researchgate.net |

These SAR studies provide a rational basis for the future design of serpentine-based compounds. By understanding which molecular features are essential for a given biological effect, chemists can more effectively design and synthesize novel analogues with optimized activity profiles. researchgate.netbenthamscience.com

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of serpentine (B99607). Various HPLC methods have been developed, often utilizing reversed-phase columns and UV detection.

For instance, a study on the in-vitro dissolution of sertraline (B1200038) hydrochloride tablets employed a C-18 column with an isocratic mobile phase of Acetonitrile:Methanol (B129727):Phosphate (B84403) buffer pH 3 (20:50:30 V/V/V) and UV detection at 274 nm. bepls.com This method proved to be linear over a concentration range of 10-60 μg/ml. bepls.com Another HPLC method for sertraline hydrochloride utilized a C8 column with a mobile phase of 50mM KH2PO4 (containing 0.1% octane (B31449) sulfonic acid sodium salt, adjusted to pH 2.5) and methanol (43:57, v/v), with UV detection at 215nm. jopcr.com This method was able to resolve sertraline hydrochloride from its related substances. jopcr.com

Furthermore, a study involving the analysis of Rauwolfia serpentina utilized HPLC with a photodiode array detector for the determination of reserpine (B192253), a related indole (B1671886) alkaloid. nih.gov The profiling of alkaloids in Catharanthus roseus, which also produces serpentine, has been achieved using HPLC with diode array and mass spectrometric detection (HPLC-DAD/MS). mdpi.com In a study on Catharanthus roseus plants, the analysis of various terpenoid indole alkaloids, including serpentine, was performed using a mobile phase consisting of a gradient of 5 mM Na2HPO4 (pH 6) and methanol. universiteitleiden.nl

Electrokinetic chromatography has also been employed for the separation of stereoisomers of similar compounds, highlighting the versatility of chromatographic techniques. nih.gov

Table 1: HPLC Methods for the Analysis of Related Compounds

| Compound | Column | Mobile Phase | Detection | Linearity Range | Reference |

| Sertraline Hydrochloride | C-18 | Acetonitrile:Methanol:Phosphate buffer pH 3 (20:50:30 V/V/V) | UV at 274 nm | 10-60 μg/ml | bepls.com |

| Sertraline Hydrochloride | ZORBAX RX C8 | 50mM KH2PO4 (pH 2.5) and Methanol (43:57, v/v) | UV at 215 nm | - | jopcr.com |

| Sertraline Hydrochloride | Chiralpak IG-3 | Acetonitrile-water-DEA 75:25:0.1 (V/V/V) | UV at 215 nm | - | nih.gov |

| Reserpine (Rauwolfia serpentina) | - | - | Photodiode Array | - | nih.gov |

| Serpentine (Catharanthus roseus) | - | Gradient of 5 mM Na2HPO4 (pH 6) and Methanol | DAD/MS | - | mdpi.comuniversiteitleiden.nl |

Mass Spectrometry Applications in Metabolite Identification and Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and profiling of serpentine and its metabolites. High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which aids in the determination of elemental compositions. nih.gov

In metabolomics studies of Catharanthus roseus, LC-MS/MS has been instrumental in identifying nitrogen-containing metabolites, including serpentine. nih.gov One study utilized imaging mass spectrometry (IMS) alongside LC-MS/MS to spatially characterize monoterpene indole alkaloids secreted from the roots of C. roseus. nih.gov The visualization of the serpentine ion at m/z 349.15464 was achieved using MALDI-FTICR-IMS.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by providing fragmentation patterns of the parent ion. thermofisher.com For example, in the analysis of related indole alkaloids, quantification was performed using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions selected for each analyte. nih.gov The development of methods like UHPLC-HRMS has enabled the rapid identification of multiple components in complex mixtures. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has also been used for the analysis of indole alkaloids. One method involved an initial column temperature of 40°C, which was gradually increased to 280°C, with mass spectra taken at 70 eV. notulaebotanicae.ro

Table 2: Mass Spectrometry Data for Serpentine and Related Alkaloids

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Analytical Platform | Reference |

| Serpentine | - | 349.15464 | - | MALDI-FTICR-IMS | |

| Reserpine | - | 609.32 | 195.01 | UPLC-MS/MS | nih.gov |

| Rescinnamine | - | 635.34 | 221.03 | UPLC-MS/MS | nih.gov |

| Yohimbine | - | 355.19 | 144 | UPLC-MS/MS | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of serpentine, hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. azooptics.com

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling patterns. slideshare.net The ¹³C NMR spectrum, which has a wider chemical shift range and less signal overlap than ¹H NMR, indicates the number of chemically distinct carbon atoms. azooptics.comresearchgate.net

For complex molecules like serpentine, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and between protons and carbons, respectively. slideshare.netnih.gov These techniques are crucial for assigning all the ¹H and ¹³C signals in the spectra. nih.gov The structural elucidation of related indole alkaloids has been achieved using a combination of ¹H-NMR, ¹³C-NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments. thieme-connect.com

Solid-state NMR can also be utilized to study the crystallographic disorder in hydrochloride salts of pharmaceutical compounds. nih.gov

Table 3: Representative NMR Data for a Related Indole Alkaloid

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 2 | 137.4 | - |

| 3 | 108.2 | - |

| 5 | 52.1 | 3.85 (m) |

| 6 | 21.5 | 2.85 (m), 2.75 (m) |

| 7 | 109.8 | - |

| 8 | 127.3 | 7.45 (d, 7.5) |

| 9 | 118.2 | 7.08 (t, 7.5) |

| 10 | 121.5 | 7.15 (t, 7.5) |

| 11 | 119.6 | 7.30 (d, 7.5) |

| 12 | 111.1 | - |

| 13 | 136.2 | - |

| 14 | 34.5 | 2.15 (m) |

| 15 | 29.8 | 1.95 (m), 1.85 (m) |

| 16 | 52.8 | 4.65 (s) |

| 17 | 175.4 | - |

| 18 | 12.3 | 0.95 (t, 7.0) |

| 19 | 49.1 | 2.45 (q, 7.0) |

| 20 | 37.2 | 2.25 (m) |

| 21 | 61.4 | 3.25 (m) |

Note: This table is a representative example for a related indole alkaloid and not specific to serpentine, hydrochloride. The data is for illustrative purposes to show the type of information obtained from NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules like serpentine. ntu.edu.sg It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of the molecule. ntu.edu.sgjascoinc.com

The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. ntu.edu.sg For complex molecules, the CD spectrum can be used to determine the absolute configuration by comparing the experimental spectrum with that of known compounds or through theoretical calculations. chiralabsxl.com Changes in the CD spectrum can also indicate conformational changes in response to environmental factors such as pH or temperature. researchgate.netnih.gov

Table 4: General Applications of CD Spectroscopy in Chiral Molecule Analysis

| Application | Information Obtained |

| Stereochemical Assignment | Determination of absolute or relative stereochemistry. chiralabsxl.com |

| Conformational Analysis | Study of the three-dimensional arrangement of atoms. nih.gov |

| Protein Secondary Structure | Estimation of α-helix, β-sheet, and random coil content. creative-proteomics.com |

| Ligand Binding | Monitoring conformational changes upon binding to other molecules. nih.gov |

| Chirality Inversion | Observing changes in chirality under different conditions. nih.gov |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. researchgate.netbio-conferences.org Numerous in silico studies have explored the docking of the serpentine (B99607) alkaloid to various protein targets, revealing its potential as a modulator of their activity. The hydrochloride form, due to the positive charge, is expected to exhibit enhanced electrostatic interactions with negatively charged residues in protein binding pockets.

Interaction with HMG-CoA Reductase: In a study investigating the inhibitory potential of alkaloids from Rauwolfia serpentina against 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), a key enzyme in cholesterol biosynthesis, serpentine was docked into the enzyme's active site. nih.gov The docking results showed that serpentine formed nine hydrogen bonds with several amino acid residues, including N697, G773, E801, T689, V772, K692, and K691. nih.gov This extensive hydrogen bond network suggests a strong binding affinity and potential inhibitory effect on HMGCR. nih.gov The protonated nitrogen in serpentine hydrochloride would likely form even stronger electrostatic and hydrogen-bonding interactions with acidic residues like glutamate (B1630785) (E801) in the active site.

Interaction with Insulin (B600854) Receptor: The potential of serpentine to act as an activator of the insulin receptor has also been investigated through molecular docking. researchgate.netresearchgate.net These studies suggest that serpentine can bind to the receptor, potentially modulating its activity. researchgate.netresearchgate.net The formation of serpentine hydrochloride would introduce a positive charge, which could enhance interactions with negatively charged pockets on the insulin receptor surface, thereby influencing its signaling cascade.

Interaction with Aldose Reductase: Serpentine was identified as a potential inhibitor of aldose reductase, an enzyme implicated in diabetic complications, through computational screening. plos.org Molecular docking studies were performed to understand the binding mode of serpentine within the active site of this enzyme. plos.org The stability of such docked complexes is often further evaluated using molecular dynamics simulations. plos.org

Interaction with Nipah Virus Glycoprotein: In a virtual screening study for inhibitors of the Nipah virus (NiV) glycoprotein, serpentine showed the highest docking score among 1426 phytochemicals. informahealthcare.com It exhibited favorable intermolecular interactions within the receptor cavity. informahealthcare.com The binding free energy for the NiV-G protein-serpentine complex was calculated to be -320.68 +/- 28.82 kJ/mol, indicating a strong and favorable binding interaction. informahealthcare.com

Interaction with Human Acetylcholinesterase: Molecular docking studies have also evaluated serpentine as a potential inhibitor of human acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. iiarjournals.org Serpentine exhibited a significant binding energy of -8.9 kcal/mol. iiarjournals.org

Interaction with Cyclooxygenase 2 (COX-2): The inhibitory potential of serpentine against the neuroinflammatory marker cyclooxygenase 2 (COX-2) was assessed using molecular docking. Serpentine displayed the highest binding energy (-9.16 kcal/mol) among the tested alkaloids, forming a hydrogen bond with the HIS 388 residue in the active site.

Interactive Data Table: Molecular Docking of Serpentine with Various Protein Targets

| Target Protein | Software/Method | Key Interacting Residues | Binding Energy (kcal/mol) | Predicted Effect | Reference |

|---|---|---|---|---|---|

| HMG-CoA Reductase | Molegro Virtual Docker | N697, G773, E801, T689, V772, K692, K691 | Not specified | Inhibition | nih.gov |

| Insulin Receptor | Arguslab 4.0 | Functional residues of insulin receptor | Not specified | Activation | researchgate.net |

| Aldose Reductase | Not specified | Not specified | Not specified | Inhibition | plos.org |

| Nipah Virus Glycoprotein | LibDock (Discovery Studio) | Not specified | -320.68 (kJ/mol) | Inhibition | informahealthcare.com |

| Human Acetylcholinesterase | AutoDock Vina 1.2 | Not specified | -8.9 | Inhibition | iiarjournals.org |

| Cyclooxygenase 2 (COX-2) | Auto Dock 4.0 | HIS 388 | -9.16 | Inhibition | |

| Angiotensin II Type 1 Receptor | Not specified | PHE A:182, ALA A:181, CYS A:180, TYR A:87, OLM A:1201, ASP A:263, LEU A:13, TYR A:184 | Not specified | Antihypertensive | bio-conferences.org |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties, structure, and reactivity of molecules. biorxiv.org For serpentine, DFT studies have provided insights into its frontier molecular orbitals (HOMO and LUMO), which are crucial for determining its chemical reactivity and kinetic stability. biorxiv.orgresearchgate.net

A pilot study using DFT with the B3LYP functional and a 6-31G(d,p) basis set was conducted on serpentine. biorxiv.org The calculated HOMO-LUMO energy gap provides information about the molecule's stability and reactivity. biorxiv.org A smaller energy gap generally indicates higher reactivity. drugfuture.com

The study also calculated several quantum chemical parameters for serpentine: biorxiv.org

Chemical Hardness (η): This parameter indicates the resistance to deformation of the electron cloud during a chemical reaction. Serpentine was found to have a high chemical hardness. biorxiv.org

Chemical Softness (ζ): This is the reciprocal of chemical hardness and indicates the ease of electron cloud deformation. Serpentine exhibited a low chemical softness. biorxiv.org

Electronegativity (χ): This parameter measures the ability of a molecule to attract electrons. biorxiv.org

Interactive Data Table: Quantum Chemical Parameters of Serpentine

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and kinetic stability. | biorxiv.org |

| Chemical Hardness (η) | Resistance to change in electron distribution. | High value suggests high stability. | biorxiv.org |

| Chemical Softness (ζ) | Reciprocal of chemical hardness. | Low value suggests high stability. | biorxiv.org |

| Electronegativity (χ) | Ability to attract electrons. | Influences the nature of chemical bonds formed. | biorxiv.org |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes. scispace.com

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of serpentine (B99607), a complex terpenoid indole (B1671886) alkaloid (TIA), involves a sophisticated and multi-step enzymatic pathway primarily studied in the medicinal plant Catharanthus roseus. oup.comoup.com Despite significant progress, many of the genes and enzymes involved in the TIA biosynthetic pathways remain to be discovered. oup.com Future research will likely focus on identifying these missing links to create a complete blueprint of serpentine biosynthesis.

A key area of investigation is the identification of novel enzymes. For instance, the enzyme responsible for the final oxidative step in serpentine biosynthesis, serpentine synthase (SS), was only recently discovered. oup.com This cytochrome P450 (CYP) enzyme is responsible for the oxidation of ajmalicine (B1678821) to serpentine. oup.comoup.com The discovery was made possible through advanced techniques like virus-induced gene silencing (VIGS), which allows for the targeted knockdown of specific genes to observe the resulting metabolic changes. oup.comnih.gov An improved VIGS method, incorporating a marker gene, has proven particularly effective in identifying tissues where gene silencing has successfully occurred, thus streamlining the process of functional gene discovery. nih.govnih.gov

Further research is needed to understand the regulation of the serpentine biosynthetic pathway. For example, the transcription factor CR1, a novel AP2/ERF transcription factor, has been identified as a negative regulator of vindoline (B23647) and serpentine accumulation in C. roseus. frontiersin.org Silencing this gene leads to an increase in the production of these alkaloids, suggesting that manipulating such regulatory elements could be a strategy for enhancing yields. frontiersin.org

The subcellular localization of biosynthetic enzymes is another critical aspect requiring further study. While some enzymes are known to be localized in specific organelles like the vacuole or endoplasmic reticulum, the complete picture of pathway compartmentalization is still emerging. oup.comuniversiteitleiden.nl Understanding how these enzymes are spatially organized within the cell is crucial for metabolic engineering efforts.

Future research will likely employ a combination of genomics, transcriptomics, proteomics, and metabolomics to unravel the remaining mysteries of the serpentine pathway. frontiersin.org Techniques like single-cell metabolomics and spatial metabolomics can provide unprecedented insights into the cellular and tissue-specific accumulation of serpentine and its precursors. frontiersin.org

Discovery of Unexplored Biological Activities and Therapeutic Potential

Serpentine and its derivatives have long been recognized for their pharmacological potential, with known effects on the cardiovascular and nervous systems. ontosight.ai However, the full spectrum of their biological activities remains an active area of investigation. Future research is expected to uncover new therapeutic applications for serpentine hydrochloride by exploring its effects on a wider range of biological targets.

One promising area is its potential as an anti-neuroinflammatory agent. Studies have shown that serpentine can inhibit the cyclooxygenase-II (COX-2) receptor, a key enzyme in the inflammatory process. mdpi.com This suggests that serpentine hydrochloride could be developed as a treatment for neuroinflammatory diseases.

The structural similarity of serpentine to yohimbine, a known alpha-2 adrenergic receptor antagonist, suggests that it may also have activity at adrenergic receptors. This could open up possibilities for its use in treating conditions related to adrenergic dysfunction. Further pharmacological profiling is necessary to determine its specificity and efficacy at these receptors.

Additionally, research into the broader class of monoterpenoid indole alkaloids (MIAs) from which serpentine is derived has revealed a wide array of biological activities, including anticancer, antimalarial, and antihypertensive properties. universiteitleiden.nloup.com While some of these activities have been attributed to other MIAs like vinblastine (B1199706) and vincristine, the potential for serpentine to exhibit similar or unique therapeutic effects warrants further exploration. oup.comfrontiersin.org For instance, serpentine has been noted to have antipsychotic properties due to its inhibition of type II topoisomerase. edwiserinternational.com

The development of advanced screening platforms will be crucial for discovering these unexplored activities. High-throughput screening of serpentine hydrochloride against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could rapidly identify new therapeutic leads. Furthermore, investigating the effects of serpentine in various disease models, both in vitro and in vivo, will be essential to validate its therapeutic potential.

Development of Engineered Biological Systems for Enhanced Production

The low natural abundance of many valuable TIAs, including serpentine, in plants like C. roseus presents a significant challenge for their large-scale production. frontiersin.orguniversiteitleiden.nl Metabolic engineering and synthetic biology offer promising solutions to this problem by creating engineered biological systems capable of producing these compounds in higher quantities.

A key strategy involves the heterologous expression of the serpentine biosynthetic pathway in microbial hosts such as Saccharomyces cerevisiae (baker's yeast) or in alternative plant hosts like Nicotiana benthamiana. universiteitleiden.nloup.comresearchgate.net Researchers have successfully reconstituted parts of the TIA pathway in yeast, demonstrating the feasibility of producing strictosidine (B192452), a central precursor to all TIAs. sci-hub.se More recently, the entire biosynthetic pathway for serpentine and its isomer alstonine (B1665729) has been engineered in yeast, achieving titers of approximately 5 mg/L. oup.com

Future research will focus on optimizing these engineered systems to improve yields. This includes:

Pathway Optimization: Fine-tuning the expression levels of each enzyme in the pathway to avoid the accumulation of toxic intermediates and to direct metabolic flux towards serpentine.

Host Engineering: Modifying the host organism's native metabolism to increase the supply of precursors for the serpentine pathway. lbl.gov

Compartmentalization: Mimicking the subcellular compartmentalization of the pathway observed in plants to improve enzyme efficiency and stability.

Another approach is the use of plant cell and tissue cultures, such as hairy root cultures, which can be grown in bioreactors to produce TIAs. mdpi.com Elicitors, such as methyl jasmonate, can be used to stimulate the production of these compounds in cell cultures. frontiersin.org Research is ongoing to optimize culture conditions and develop high-yielding cell lines.

The development of "Engineered Living Materials" (ELMs) represents a more futuristic approach, where engineered organisms are used to create materials with programmed properties. nih.gov It is conceivable that engineered microbes could be designed to not only produce serpentine but also to self-assemble into structures that facilitate its purification.

The advancement of CRISPR-Cas gene editing technologies has greatly accelerated the process of engineering these biological systems, allowing for precise and efficient modification of genes. lbl.gov As our understanding of the serpentine biosynthetic pathway grows, so too will our ability to design and build robust and efficient microbial cell factories for its sustainable production.

Innovative Approaches for Structure-Based Drug Design Targeting Serpentine Pathways

Structure-based drug design (SBDD) is a powerful strategy for developing new drugs by using the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and specificity. gardp.orgdrugdiscoverynews.com This approach can be applied to the serpentine biosynthetic pathway in several innovative ways.

One key area is the design of inhibitors for specific enzymes in the pathway. By determining the crystal structures of enzymes like serpentine synthase, researchers can use computational docking and molecular dynamics simulations to design small molecules that fit into the enzyme's active site and block its activity. gardp.orgnih.gov This could be useful for studying the function of the enzyme or for developing herbicides that specifically target the TIA pathway in weeds.

Conversely, SBDD can be used to engineer enzymes with improved properties. For example, by understanding the structure-function relationships of serpentine synthase, it may be possible to modify the enzyme to accept different substrates, leading to the production of novel, "unnatural" serpentine analogs with potentially enhanced therapeutic properties. oup.com

The increasing availability of protein structures, including those predicted with high accuracy by artificial intelligence tools like AlphaFold2, is expanding the scope of SBDD. nih.gov This will allow researchers to target enzymes in the serpentine pathway for which experimental structures are not yet available.

Furthermore, SBDD can be integrated with other drug discovery techniques, such as fragment-based screening and de novo drug design. drugdiscoverynews.comsaromics.com In fragment-based screening, small chemical fragments are screened for their ability to bind to the target protein. The structures of these fragment-protein complexes can then be used to guide the design of larger, more potent molecules. De novo design algorithms can generate entirely new molecular structures that are predicted to bind to the target. drugdiscoverynews.com

These innovative approaches, which combine structural biology, computational chemistry, and synthetic biology, hold great promise for the rational design of new drugs and biocatalysts based on the serpentine biosynthetic pathway.

Q & A

Q. What are the established protocols for synthesizing Serpentine hydrochloride with high purity, and how can researchers optimize reaction conditions to improve yield?

Methodological Answer:

- Step 1 : Begin with literature review to identify existing synthesis routes (e.g., acid-base reactions, solvent-based crystallization) .

- Step 2 : Optimize parameters (temperature, pH, solvent ratio) using factorial design experiments. Track purity via HPLC (e.g., USP protocols for hydrochloride salts ).

- Step 3 : Validate yield and purity using mass balance calculations and comparative chromatography. Ensure reproducibility by documenting deviations and control measures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Serpentine hydrochloride, and what are the critical parameters to validate its structural integrity?

Methodological Answer:

- Primary Techniques :

- Critical Parameters :

Q. How should researchers design experiments to assess the stability of Serpentine hydrochloride under varying storage conditions (e.g., temperature, humidity)?

Methodological Answer:

- Design : Use accelerated stability testing (ICH Q1A guidelines):

- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life, but validate with real-time studies for regulatory compliance .

Advanced Research Questions

Q. What strategies can address discrepancies between theoretical and experimental solubility profiles of Serpentine hydrochloride in polar solvents?

Methodological Answer:

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when confirming the structure of Serpentine hydrochloride?

Methodological Answer:

Q. What computational modeling approaches are recommended to predict the stability of Serpentine hydrochloride under varying physiological conditions, and how can these models be validated experimentally?

Methodological Answer:

- Model Selection :

- Validation : Correlate in silico predictions with in vitro assays (e.g., simulated gastric fluid stability tests) .

Data Contradiction and Reproducibility

Q. How should researchers address non-reproducible results in the synthesis of Serpentine hydrochloride across different laboratories?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。